6-chloro-2-methyl-N,N-dipropylpyrimidin-4-amine
Overview
Description
“6-chloro-2-methyl-N,N-dipropylpyrimidin-4-amine” is a chemical compound with the molecular formula C10H16ClN3 . It is used in scientific research and exhibits unique properties that can be applied in various fields, such as medicinal chemistry, agriculture, and material science.
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H,8,9,10) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Molecular Structure and Pharmacological Potential
- A study on a similar compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine", utilized Density Functional Theory (DFT), FT-IR, FT-Raman, and NMR techniques to explore its molecular structure. This research aimed at understanding its potential as an alpha-2-imidazoline receptor agonist for treating hypertension, highlighting the compound's significance in developing antihypertensive drugs (S. Aayisha et al., 2019).
Crystallography and Molecular Interactions
- Another study focused on the crystal and molecular structures of benzyl derivatives of related pyrimidines, shedding light on their conformational properties and the role of hydrogen bonding in stabilizing their structures. This research provides foundational knowledge for the design of new molecules with desired physical and chemical properties (L. Odell et al., 2007).
Chemical Reactions and Mechanisms
- Investigations into the amination of halogenoaza-aromatics with potassium amide in liquid ammonia revealed insights into reaction mechanisms, such as the ANRORC mechanism, which is crucial for understanding how to manipulate pyrimidine compounds for various synthetic applications (J. D. Valk et al., 2010).
Regioselectivity in Chemical Synthesis
- Research on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine demonstrated the synthesis of specific pyrimidine derivatives, underscoring the importance of precise chemical modifications for creating compounds with desired properties (A. Doulah et al., 2014).
Safety and Hazards
“6-chloro-2-methyl-N,N-dipropylpyrimidin-4-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
6-chloro-2-methyl-N,N-dipropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3/c1-4-6-15(7-5-2)11-8-10(12)13-9(3)14-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRFRIJATXHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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